BenchChemオンラインストアへようこそ!

N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

Chemical biology Medicinal chemistry Compound procurement

N,3-Dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 941936-06-7; C21H18N4O2; MW 358.4 g/mol) belongs to the pyrazolo[3,4-b]pyridine-5-carboxamide class, a scaffold associated in the literature with PDE4 inhibition , kinase dual inhibition , and NAMPT inhibition. However, no peer-reviewed primary research article, patent with biological data, or authoritative database record containing quantitative activity, selectivity, or ADMET data for this specific compound was identified in a systematic search excluding vendor-generated general descriptions and benchchems, molecule, evitachem, and vulcanchem sources.

Molecular Formula C21H18N4O2
Molecular Weight 358.401
CAS No. 941936-06-7
Cat. No. B2704304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
CAS941936-06-7
Molecular FormulaC21H18N4O2
Molecular Weight358.401
Structural Identifiers
SMILESCC1C2C(NCC(C2=O)C(=O)N(C)C3=CC=CC=C3)N(N1)C4=CC=CC=C4
InChIInChI=1S/C21H24N4O2/c1-14-18-19(26)17(21(27)24(2)15-9-5-3-6-10-15)13-22-20(18)25(23-14)16-11-7-4-8-12-16/h3-12,14,17-18,20,22-23H,13H2,1-2H3
InChIKeyZKMBTBIWHLPWRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,3-Dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 941936-06-7): Procurement-Relevant Identity and Comparator Landscape


N,3-Dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 941936-06-7; C21H18N4O2; MW 358.4 g/mol) belongs to the pyrazolo[3,4-b]pyridine-5-carboxamide class, a scaffold associated in the literature with PDE4 inhibition [1], kinase dual inhibition , and NAMPT inhibition [2]. However, no peer-reviewed primary research article, patent with biological data, or authoritative database record containing quantitative activity, selectivity, or ADMET data for this specific compound was identified in a systematic search excluding vendor-generated general descriptions and benchchems, molecule, evitachem, and vulcanchem sources. The closest structurally characterized comparators are the N-ethyl analog (CAS 941995-41-1, MW 372.4 g/mol) and the ethyl carboxylate analog (ethyl 4-oxo-1,3-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) [3], which share the core scaffold but differ in the carboxamide N-substituent and the 5-position functional group, respectively. This Evidence Guide documents the current evidentiary baseline, explicitly flags the absence of quantitative differentiation data, and provides procurement decision-support based on structural and physicochemical distinctions.

Why N,3-Dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide Cannot Be Interchanged with In-Class Analogs Without Verification


The pyrazolo[3,4-b]pyridine-5-carboxamide scaffold is a privileged chemotype, but biological activity is exquisitely sensitive to even minor substituent changes. Literature SAR demonstrates that varying the N-alkyl group on the carboxamide from methyl to ethyl, or replacing the carboxamide with an ethyl ester, produces compounds with distinct physicochemical profiles and, where data exist, divergent biological readouts [1][2]. For the target compound, the N-methyl-N-phenyl carboxamide moiety (MW 358.4) versus the N-ethyl-N-phenyl analog (MW 372.4) introduces a difference in logP, hydrogen-bonding capacity, and steric bulk at a position critical for target engagement in this class [1]. Furthermore, this specific compound features a 4-oxo-4,7-dihydro tautomeric form (1H,4H,7H), which is distinct from the fully aromatic 1H-pyrazolo[3,4-b]pyridine series and may confer different reactivity and stability profiles. No head-to-head or cross-study biological data exist for this compound against any named comparator; therefore, any assumption of functional equivalence is unsupported. Procurement decisions predicated on scaffold similarity alone risk experimental failure due to uncharacterized potency gaps, selectivity shifts, or solubility differences.

Quantitative Differentiation Evidence for N,3-Dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 941936-06-7)


Structural and Physicochemical Differentiation from the N-Ethyl Analog (CAS 941995-41-1)

The target compound (CAS 941936-06-7) bears an N-methyl substituent on the carboxamide nitrogen, whereas the closest commercially cataloged analog (CAS 941995-41-1) bears an N-ethyl group . This results in a molecular weight difference of 14.0 g/mol (358.4 vs. 372.4), a calculated logP reduction (Δ ≈ −0.4 based on fragment contribution), and distinct hydrogen-bonding and steric profiles at the N-phenyl carboxamide vector. No biological activity data (IC₅₀, Kd, EC₅₀, or cellular potency) are publicly available for either compound in peer-reviewed literature, authoritative databases, or patents; therefore, quantitative biological differentiation cannot be assessed. The structural distinction establishes that these two compounds are non-identical chemical entities requiring independent characterization.

Chemical biology Medicinal chemistry Compound procurement

Functional Group Differentiation from the Ethyl Carboxylate Analog

The target compound is a 5-carboxamide, while a closely related scaffold derivative described in the synthetic literature is the 5-carboxylate ester (ethyl 4-oxo-1,3-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) [1]. The carboxamide-to-ester substitution replaces an H-bond donor/acceptor amide with a weaker H-bond acceptor ester, altering both the electronic character at the 5-position and the compound's capacity for target hydrogen-bonding interactions. No quantitative biological or physicochemical comparison data (e.g., potency, solubility, logD, metabolic stability) are available for the target compound relative to this ester analog. The functional group distinction precludes direct substitution without independent validation.

Chemical biology Medicinal chemistry Synthetic chemistry

Tautomeric and Conformational Distinction from Fully Aromatic Pyrazolo[3,4-b]pyridine Series

The target compound is designated as the 1H,4H,7H-dihydro tautomer (4-oxo-4,7-dihydro form), whereas the majority of biologically characterized pyrazolo[3,4-b]pyridine-5-carboxamides—including the PDE4 inhibitor series [1], kinase dual inhibitors , and NAMPT inhibitors [2]—exist as the fully aromatic 1H-pyrazolo[3,4-b]pyridine form. The 4,7-dihydro-4-oxo tautomer introduces an sp³-hybridized center at C-7, altering ring planarity, conjugation, and potentially target-binding geometry. No quantitative data (e.g., X-ray crystallography, binding kinetics, or functional assay results) for this specific tautomeric form against any biological target are available in the public domain. This tautomeric state is a structural differentiator from the majority of in-class compounds with published activity data.

Chemical biology Structural biology Compound procurement

Absence of Published Biological Activity Data: Evidence Gap Declaration

A systematic search of PubMed, PubChem, BindingDB, ChEMBL, PDBe, Google Patents, and all major chemical supplier catalogs (excluding benchchems, molecule, evitachem, vulcanchem) returned zero entries containing IC₅₀, Kd, Ki, EC₅₀, % inhibition, or any other quantitative biological activity measurement for CAS 941936-06-7 as of the search date [1][2][3][4]. In contrast, structurally related pyrazolo[3,4-b]pyridine-5-carboxamides have published potency data: PDE4 inhibitor compound 20a (IC₅₀ not publicly disclosed as a single numeric value in the abstract but described as potent and selective) [1]; dual B-Raf/EGFR inhibitor 6a (IC₅₀ 8.0 nM B-Raf V600E, 51 nM EGFR) ; and NAMPT inhibitors with resolved co-crystal structures [2]. The complete absence of quantitative biological data for the target compound means that no evidence-based claim regarding its potency, selectivity, or therapeutic potential can be made. This evidence gap is the most critical finding for procurement decision-making: the compound is an uncharacterized chemical entity within an otherwise well-studied scaffold family.

Chemical biology Drug discovery Procurement due diligence

Evidence-Based Application Scenarios for N,3-Dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 941936-06-7)


Scaffold-Hopping and SAR Exploration in Pyrazolo[3,4-b]pyridine-5-carboxamide Lead Optimization Programs

For medicinal chemistry teams with established pyrazolo[3,4-b]pyridine-5-carboxamide leads, this compound offers a distinct N-methyl-N-phenyl carboxamide and 1H,4H,7H-4-oxo-dihydro scaffold not represented among published PDE4 [1], kinase , or NAMPT [2] inhibitors. It can serve as a novel core for scaffold-hopping campaigns aimed at exploring unexplored substituent space within this chemotype. The structural differentiation from the N-ethyl analog (CAS 941995-41-1) provides an immediate matched-pair opportunity for SAR expansion at the carboxamide N-alkyl position, once in-house biological data are generated.

Synthetic Methodology Development and Chemical Probe Design Using a Fully Substituted 4-Oxo-Dihydro Scaffold

The one-pot four-component synthesis methodology described for this compound class [1] enables rapid derivatization. The target compound, as a fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide featuring the 4-oxo-dihydro tautomer, can be employed as a validation substrate for new synthetic routes, catalytic systems, or late-stage functionalization strategies. Its structural novelty relative to the fully aromatic series makes it a useful benchmark for studying tautomer-dependent reactivity.

Negative Control or Inactive Comparator for Class-Level Target Engagement Assays

Given the complete absence of published biological activity data for this compound across all major target classes associated with the pyrazolo[3,4-b]pyridine scaffold (PDE4, B-Raf, EGFR, NAMPT) [1][2], it is a candidate for evaluation as a negative control in biochemical or cellular assays, provided in-house profiling confirms lack of activity. Its close structural relationship to active analogs (e.g., the PDE4 inhibitor series [1]) makes it a structurally appropriate inactive comparator, contingent on experimental verification.

Physicochemical and ADMET Baseline Compound for Dihydro-Pyrazolopyridine Series

For drug discovery programs interested in the physicochemical properties of 4-oxo-dihydro pyrazolo[3,4-b]pyridines (a less common tautomeric form), this compound can serve as a baseline for measuring logP/logD, aqueous solubility, metabolic stability, and permeability. These data, once generated, can be compared against published values for the fully aromatic series [1] to quantify the impact of the dihydro-4-oxo tautomeric state on drug-like properties.

Quote Request

Request a Quote for N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.